molecular formula C21H20FNO3S B2732015 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)prop-2-en-1-one CAS No. 1706470-47-4

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)prop-2-en-1-one

カタログ番号: B2732015
CAS番号: 1706470-47-4
分子量: 385.45
InChIキー: CADURKXETGUFQL-SOFGYWHQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H20FNO3S and its molecular weight is 385.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a novel organic compound that has gained attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula and structure:

  • Molecular Formula: C₁₅H₁₇FN₂O₃S
  • Molecular Weight: 304.37 g/mol

Biological Activity Overview

The biological activity of this compound is primarily characterized by its anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

Recent studies have demonstrated that derivatives of the benzo[d][1,3]dioxole moiety possess potent anticancer activities. For instance, a study evaluated multiple benzodioxole derivatives and reported that certain compounds exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin. The following table summarizes the IC50 values for selected compounds against different cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound 2aHepG22.38
Compound 2bHCT1161.54
DoxorubicinHepG27.46
DoxorubicinMCF74.56

The mechanisms through which this compound exerts its biological effects include:

1. EGFR Inhibition:

  • The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in cell proliferation and survival pathways in many cancers.

2. Induction of Apoptosis:

  • Studies utilizing annexin V-FITC assays indicate that the compound promotes apoptosis in cancer cells through mitochondrial pathways, influencing proteins such as Bax and Bcl-2 .

3. Cell Cycle Arrest:

  • Flow cytometry analyses have revealed that treatment with this compound leads to cell cycle arrest at the G2-M phase, similar to the effects observed with doxorubicin .

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound in clinical settings:

Study on HepG2 Cells:
A recent investigation into the effects of benzodioxole derivatives on HepG2 liver cancer cells indicated a significant reduction in α-fetoprotein secretion and cell viability upon treatment with compound 2a, showcasing its potential as an effective anticancer agent .

Comparative Study with Doxorubicin:
In comparative studies against doxorubicin, compounds derived from the same chemical family were found to have lower IC50 values in various cancer cell lines, suggesting a promising alternative for cancer therapy .

特性

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO3S/c22-17-4-2-1-3-16(17)20-9-10-23(11-12-27-20)21(24)8-6-15-5-7-18-19(13-15)26-14-25-18/h1-8,13,20H,9-12,14H2/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADURKXETGUFQL-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。